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Compound of Interest

Compound Name: (R)-paliperidone

CAS No.: 130049-85-3

Cat. No.: B135385 Get Quote

Executive Summary
This technical guide provides a rigorous analysis of (R)-paliperidone (the (-)-enantiomer of 9-

hydroxyrisperidone), focusing on its pharmacodynamic interaction with the Dopamine D2

receptor. While often administered as a racemic mixture (Invega®) or as the palmitate ester,

the specific stereochemical properties of the (R)-enantiomer are critical for understanding

metabolic disposition and receptor occupancy dynamics. This document synthesizes binding

affinity data (

), dissociation kinetics (

), and experimental methodologies for quantifying these parameters.

Chemical Identity & Stereochemistry
Paliperidone (9-hydroxyrisperidone) possesses a single chiral center at the 9-position of the

pyridopyrimidinone ring.

Active Moiety: (R)-Paliperidone.[1][2][3][4][5]

Optical Rotation: Levorotatory (-).

Absolute Configuration: (R).
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Metabolic Origin: In vivo, risperidone is hydroxylated to 9-hydroxyrisperidone.[6] CYP2D6

primarily yields the (+)-(S)-enantiomer, while CYP3A4 preferentially generates the (-)-(R)-

enantiomer [1, 2].

Interconversion: The enantiomers exhibit reversible interconversion in aqueous solution and

plasma, stabilizing at a ratio of approximately 60:40 ((+):(-)) in human plasma [2].

D2 Receptor Binding Profile
3.1 Affinity Constants (

)
(R)-paliperidone functions as a high-affinity antagonist/inverse agonist at the Dopamine D2

receptor. Unlike "tight-binding" typical antipsychotics, it exhibits rapid dissociation kinetics, a

property associated with a lower risk of extrapyramidal symptoms (EPS).

Table 1: Comparative Binding Affinities (

) at Human D2 Receptors

Compound Enantiomer
Receptor
Target (nM) Source

Paliperidone (R)-(-)
D2 (Cloned

Human)
2.8 - 4.0 [3, 4]

Paliperidone (S)-(+)
D2 (Cloned

Human)
~3.0 - 4.0 [3]

Risperidone N/A
D2 (Cloned

Human)
3.1 - 3.8 [4]

Haloperidol N/A
D2 (Cloned

Human)
0.6 - 1.0 [4]

Dopamine N/A D2 (High Affinity) 10 - 20 [5]

Note: The (R) and (S) enantiomers of paliperidone are generally considered equipotent at the

D2 receptor, with no clinically significant difference in intrinsic affinity reported in major binding
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screens [3].

3.2 Binding Kinetics & "Hit-and-Run" Mechanism
The clinical profile of (R)-paliperidone is defined not just by affinity, but by residence time.

Dissociation Rate (

): Fast.

Mechanism: Competitive antagonism.

Receptor Occupancy: Therapeutic effect (antipsychotic action) typically requires 65-80%

striatal D2 occupancy. Occupancy >80% significantly increases EPS risk.[7]

Hypothesis: The "fast dissociation" theory suggests that (R)-paliperidone blocks D2

receptors sufficiently to inhibit phasic dopamine signaling (psychosis) but dissociates rapidly

enough to allow physiological dopamine surges, preserving motor function [6].

Signal Transduction Pathway
The D2 receptor is a G-protein coupled receptor (GPCR) coupled to

. Binding of (R)-paliperidone prevents the formation of the high-affinity ternary complex.
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Figure 1: Competitive antagonism of the D2 receptor signaling cascade by (R)-paliperidone.[8]

Technical Methodology: Radioligand Binding Assay
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To validate the affinity of (R)-paliperidone, a competitive radioligand binding assay is the gold

standard.

5.1 Protocol Overview
Objective: Determine the Inhibition Constant (

) of (R)-paliperidone against a reference radioligand (

-Spiperone or

-Raclopride).

System: CHO or HEK-293 cells stably expressing human recombinant D2L receptors.

5.2 Step-by-Step Workflow
Membrane Preparation:

Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

Homogenize (Polytron) and centrifuge at 48,000

for 20 mins.

Resuspend pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

).

Rationale: High salt mimics physiological conditions, crucial for G-protein coupling

dynamics.

Incubation:

Total Binding: Membrane +

-Ligand (~0.2 - 0.5 nM).

Non-Specific Binding (NSB): Add excess unlabeled antagonist (e.g., 10

(+)-Butaclamol).
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Experimental: Add (R)-paliperidone at varying concentrations (

M to

M).

Incubate at 25°C for 60 minutes to reach equilibrium.

Termination & Counting:

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand

sticking).

Wash 3x with ice-cold buffer.

Measure radioactivity via liquid scintillation counting (LSC).

Data Analysis:

Calculate

from the displacement curve.

Convert to

using the Cheng-Prusoff Equation:

Where

is radioligand concentration and

is the dissociation constant of the radioligand.
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Figure 2: Workflow for determining (R)-paliperidone affinity via competitive radioligand

binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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